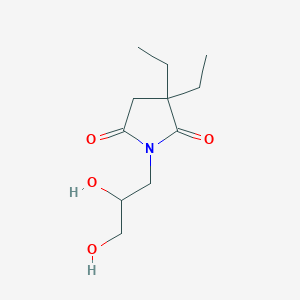![molecular formula C15H16N2O4 B7579256 3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, commonly known as ANCA, is a chemical compound that has been widely studied for its potential pharmaceutical applications. ANCA is a derivative of the naturally occurring amino acid, alanine, and has been synthesized through various methods.
Mechanism of Action
ANCA is believed to exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Specifically, ANCA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. ANCA has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of folate. By inhibiting these enzymes, ANCA can prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
ANCA has been shown to have low toxicity in animal models, making it a promising candidate for further study. ANCA has also been shown to have good stability in biological fluids, which is important for its potential use as an imaging agent. Additionally, ANCA has been shown to have good solubility in water, making it easy to work with in laboratory settings.
Advantages and Limitations for Lab Experiments
ANCA has several advantages for use in lab experiments. It is easy to synthesize and has good stability and solubility in water. ANCA also has low toxicity in animal models. However, ANCA has some limitations for use in lab experiments. It can be difficult to purify ANCA due to its similarity to other compounds. Additionally, ANCA can be expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on ANCA. One area of interest is the development of ANCA as a cancer treatment. Further studies are needed to determine the optimal dosing and delivery methods for ANCA in cancer patients. Another area of interest is the development of ANCA as an imaging agent for detecting cancer cells. Future studies could investigate the efficacy of ANCA in detecting cancer in animal models and eventually in humans. Additionally, further studies are needed to investigate the potential anti-inflammatory effects of ANCA and its potential use in treating inflammatory diseases.
Synthesis Methods
ANCA can be synthesized through a multi-step process starting with the reaction of 3-nitro-2-naphthoic acid with thionyl chloride to form 3-nitro-2-naphthoyl chloride. This intermediate compound is then reacted with alanine methyl ester to form N-(3-nitro-2-naphthoyl)-L-alanine methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon. Finally, the methyl ester group is hydrolyzed to form ANCA.
Scientific Research Applications
ANCA has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ANCA has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that ANCA can reduce inflammation in animal models of arthritis and colitis. Additionally, ANCA has been studied for its potential use as an imaging agent for detecting cancer cells.
properties
IUPAC Name |
3-[(3-aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(21,14(19)20)8-17-13(18)11-6-9-4-2-3-5-10(9)7-12(11)16/h2-7,21H,8,16H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXHIVFNALTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2C=C1N)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)

![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)

![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)


![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)